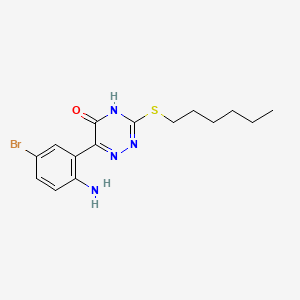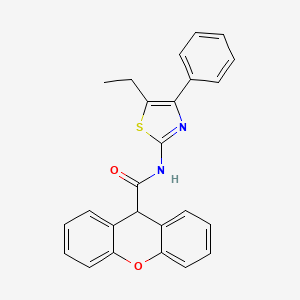
6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino-Bromophenyl Group: This step involves the substitution reaction where an amino-bromophenyl group is introduced to the triazine ring.
Attachment of the Hexylsulfanyl Group: The final step involves the addition of a hexylsulfanyl group to the triazine ring, often through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol can be compared with similar compounds such as:
2-Amino-5-bromopyridine: A simpler compound with similar functional groups but lacking the triazine ring and hexylsulfanyl group.
(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone: Another compound with an amino-bromophenyl group but different structural features.
The uniqueness of this compound lies in its combination of functional groups and the triazine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H19BrN4OS |
|---|---|
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
6-(2-amino-5-bromophenyl)-3-hexylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C15H19BrN4OS/c1-2-3-4-5-8-22-15-18-14(21)13(19-20-15)11-9-10(16)6-7-12(11)17/h6-7,9H,2-5,8,17H2,1H3,(H,18,20,21) |
Clave InChI |
LIOOYXXJMSCJKL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC1=NN=C(C(=O)N1)C2=C(C=CC(=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]aniline](/img/structure/B11606144.png)
![5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606148.png)
![2,6-Dimethoxy-4-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11606149.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-(4-methoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11606176.png)
![2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate](/img/structure/B11606179.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B11606180.png)
![(7Z)-3-(4-fluorophenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11606194.png)
![3-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol](/img/structure/B11606197.png)
![6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11606202.png)
![2-(2-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11606210.png)

![Methyl 7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11606216.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11606219.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)benzenesulfonamide](/img/structure/B11606224.png)
